molecular formula C19H24N4O4S2 B2475140 N1-(2-(dimethylamino)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-30-3

N1-(2-(dimethylamino)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2475140
CAS RN: 898430-30-3
M. Wt: 436.55
InChI Key: VNCAPHFFVQHRRL-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

Recent studies have identified compounds with structures similar to N1-(2-(dimethylamino)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide as having potent cytotoxic activities and topoisomerase I-targeting capabilities, making them novel anticancer agents. For instance, 2,3-dimethoxy-11H-isoquino[4,3-c]cinnolin-12-ones, structurally related to this compound, have demonstrated potent TOP1-targeting activity and cytotoxicity against cancer cell lines, including non-estrogen responsive breast tumor cell lines (Ruchelman et al., 2004). Additionally, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities, indicating moderate to high levels of activity against various cancer cell lines (Fang et al., 2016).

Orexin Receptors

Research on orexin receptors, which play a significant role in the maintenance of wakefulness, has also involved compounds structurally related to this compound. The pharmacological blockade of orexin receptors by specific antagonists has been shown to promote sleep, highlighting their potential as therapeutic targets for sleep disorders (Dugovic et al., 2009).

Synthesis of Organic Molecules

The chemical versatility of structures similar to this compound is also evident in their use in the synthesis of complex organic molecules. One example is the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates, which have potential as anticancer agents. This synthesis demonstrates the compound's role as a building block in creating pharmacologically relevant molecules (Fang et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-22(2)11-9-20-18(24)19(25)21-15-8-7-14-5-3-10-23(16(14)13-15)29(26,27)17-6-4-12-28-17/h4,6-8,12-13H,3,5,9-11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCAPHFFVQHRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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